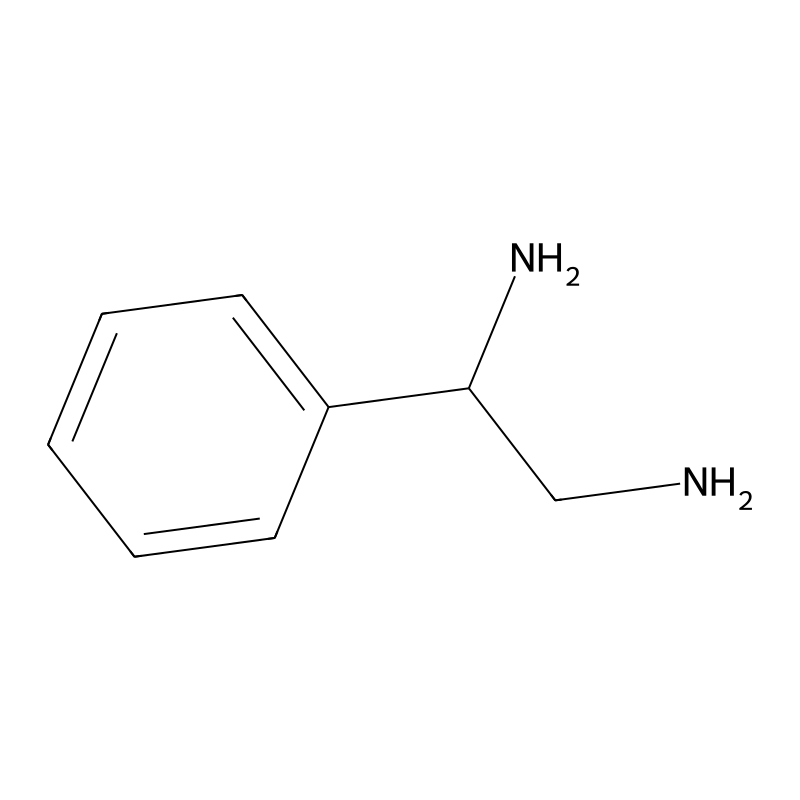1-Phenylethane-1,2-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
Precursor for Polymers
1-Phenylethane-1,2-diamine can be used as a starting material for the synthesis of various polymers, including polyamides, polyureas, and polyurethanes. These polymers possess valuable properties like strength, elasticity, and resistance to chemicals and heat [].
Preparation of Pharmaceuticals
The diamine group (NH₂-NH₂) in 1-Phenylethane-1,2-diamine allows it to participate in condensation reactions with various functional groups. This property makes it a useful intermediate for the synthesis of some pharmaceutical compounds [].
Material Science
Dye Production
1-Phenylethane-1,2-diamine is a valuable precursor for the production of certain dyes. When it undergoes oxidation, it forms colored compounds with specific absorption properties, finding applications in textiles, plastics, and other materials [].
Corrosion Inhibitors
Research suggests that 1-Phenylethane-1,2-diamine, along with other diamine compounds, can be used as corrosion inhibitors for metals. These molecules can form protective layers on metal surfaces, hindering their interaction with corrosive agents [].
1-Phenylethane-1,2-diamine, also known as N1,N2-diphenylethane-1,2-diamine or simply phenylethylenediamine, is an organic compound characterized by the presence of two amine groups (-NH2) attached to a two-carbon chain (ethane) with a phenyl group (C6H5) attached to one of the carbons. Its chemical formula is C8H12N2, and it features a molecular weight of approximately 152.20 g/mol. The compound is recognized for its role in various
There is no documented research on the specific mechanism of action of 1-Phenylethane-1,2-diamine in biological systems.
- Formation of Quinoxalines: This compound can react with aldehydes or ketones to form quinoxalines under oxidative conditions, showcasing its utility in synthesizing more complex nitrogen-containing heterocycles .
- Darzens Reaction: It can be involved in Darzens reactions where it acts as a nucleophile, leading to the formation of vicinal diamines .
- Reduction Reactions: The compound can undergo reduction reactions, where it is transformed into various amines or diamines through the use of reducing agents such as sodium borohydride .
The biological activity of 1-Phenylethane-1,2-diamine has been explored in various contexts:
- Antimicrobial Properties: Some studies suggest that derivatives of this compound exhibit antimicrobial activity, making them potential candidates for pharmaceutical applications .
- Chiral Ligand: As a chiral ligand in asymmetric synthesis, it has been shown to enhance the enantioselectivity of certain reactions, which is crucial in the development of pharmaceuticals .
Several methods exist for synthesizing 1-Phenylethane-1,2-diamine:
- Direct Amination: One common method involves the direct amination of phenylacetaldehyde with ammonia or primary amines under controlled conditions to yield the desired diamine .
- Reduction of Imine Precursors: Another approach includes the reduction of imines formed from phenylacetaldehyde and primary amines using reducing agents like lithium aluminum hydride .
- Visible-Light-Induced Synthesis: Recent advancements include using visible light to facilitate the selective synthesis of diamines from imines and amines, which offers a more environmentally friendly approach .
The applications of 1-Phenylethane-1,2-diamine are diverse:
- Pharmaceuticals: Its derivatives are used in drug formulations due to their biological activity and ability to act as intermediates in drug synthesis .
- Catalysts: The compound serves as a chiral ligand in asymmetric catalysis, enhancing the selectivity and yield of various organic reactions .
- Polymer Chemistry: It is utilized in producing polyurethane foams and other polymeric materials due to its reactivity with isocyanates .
Studies on the interactions of 1-Phenylethane-1,2-diamine with biological systems indicate potential effects on enzyme activity and cellular processes:
- Histamine Release: Compounds related to 1-Phenylethane-1,2-diamine may trigger histamine release, leading to allergic responses or physiological effects such as bronchoconstriction and inflammation .
- Receptor Binding Studies: Research has indicated that certain derivatives may interact with neurotransmitter receptors, suggesting implications for neuropharmacology .
Several compounds share structural similarities with 1-Phenylethane-1,2-diamine. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N,N-Dimethylphenylamine | Two methyl groups on nitrogen | Used in dye manufacturing |
| 1,2-Diaminobenzene | Two amine groups on a benzene ring | Known for its use in dye synthesis |
| N,N-Dibenzylamine | Two benzyl groups on nitrogen | Acts as a stabilizer in polymer chemistry |
| 1-(4-Chlorophenyl)-ethane-1,2-diamine | Chlorinated phenyl group attached | Exhibits different reactivity profiles |
Uniqueness
What sets 1-Phenylethane-1,2-diamine apart is its specific combination of properties that allow it to act effectively as a chiral ligand while also participating in diverse chemical transformations. Its broad utility across pharmaceuticals and materials science highlights its importance compared to other similar compounds.








